molecular formula C20H26N4O3S B2474889 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 921493-17-6

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2474889
CAS No.: 921493-17-6
M. Wt: 402.51
InChI Key: JSVWKVBYYNZLIY-UHFFFAOYSA-N
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Description

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a cyclohexylureido group, and an ethoxyphenylacetamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea. The cyclohexylureido group is then introduced through a reaction with cyclohexyl isocyanate. Finally, the ethoxyphenylacetamide moiety is attached via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the subsequent coupling reactions. Additionally, the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide can undergo a variety of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield thiazole sulfoxides or sulfones, while reduction of a nitro group would produce the corresponding amine.

Scientific Research Applications

2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a biochemical probe for studying enzyme activity and protein interactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with enzymes and proteins, modulating their activity and leading to various physiological effects. For example, it could inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in inflammation and cancer.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-ethoxyphenyl)acetamide stands out due to its unique combination of functional groups. Similar compounds include:

    2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-methoxyphenyl)acetamide: Differing by the presence of a methoxy group instead of an ethoxy group.

    2-(2-(3-cyclohexylureido)thiazol-4-yl)-N-(4-hydroxyphenyl)acetamide: Differing by the presence of a hydroxy group instead of an ethoxy group.

Properties

IUPAC Name

2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-2-27-17-10-8-15(9-11-17)21-18(25)12-16-13-28-20(23-16)24-19(26)22-14-6-4-3-5-7-14/h8-11,13-14H,2-7,12H2,1H3,(H,21,25)(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSVWKVBYYNZLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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